2-Chloro-3,6,7-trimethylquinoline
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Overview
Description
“2-Chloro-3,6,7-trimethylquinoline” is a chemical compound with the molecular formula C12H12ClN . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, has been summarized in a review . The review covers green synthetic methods and reactions, including the use of microwave, ultrasound, and grinding/solvent-free/water as solvent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline backbone with chlorine and methyl groups attached. The molecular weight of this compound is 205.68 .
Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, has been reviewed recently . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.68 . More detailed properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Chemical Synthesis and Compound Development
- C-N Coupling via Silver-Catalyzed Direct Functionalization: 2-Chloro-3,6,7-trimethylquinoline has been used in the chemical synthesis of C,N-linked dimeric compounds. This involves silver-catalyzed dimerization, demonstrating the compound's utility in C-N bond formation and direct C-H functionalization in secondary amines and activated aromatic systems (Fotie et al., 2012).
Chemical Synthesis and Novel Compounds
- Synthesis of Quinoline Derivatives: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to this compound, have been documented. This includes the synthesis of various quinoline ring systems and their applications in biological contexts (Hamama et al., 2018).
Chemical Structure Analysis
- Structural Characterization of Compounds: The chemical structure of compounds derived from this compound has been analyzed using X-ray diffraction and quantum chemical methods. This aids in understanding the energy and structural characteristics of these compounds, which is crucial for their potential applications in various fields (Tkachev et al., 2017).
Antioxidant Research
- Investigating Antioxidant Properties: Studies on compounds like Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), which share a structural similarity with this compound, explore their use as antioxidants in animal feed. This research can provide insights into the antioxidant potential of related compounds (Blaszczyk et al., 2013).
Radical Scavenging Activity
- Evaluation of Radical-Scavenging Activities: Research on derivatives of chloroquinolines, which include this compound, has involved studying their ability to scavenge radicals. Such studies contribute to understanding their potential application in mitigating oxidative stress (Tabassum et al., 2014).
Antimicrobial Studies
- Synthesis and Antimicrobial Activity: Hydrazone derivatives of 2-chloro-6-methylquinoline, a compound related to this compound, have been synthesized and tested for antimicrobial activity. This indicates the potential use of such compounds in developing antimicrobial agents (Bawa et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3,6,7-trimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIMHAOLTHZKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588969 |
Source
|
Record name | 2-Chloro-3,6,7-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-47-9 |
Source
|
Record name | 2-Chloro-3,6,7-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948290-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,6,7-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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